molecular formula C8H17NO B2865034 (1-Isopropoxycyclobutyl)methanamine CAS No. 1596883-74-7

(1-Isopropoxycyclobutyl)methanamine

Cat. No. B2865034
CAS RN: 1596883-74-7
M. Wt: 143.23
InChI Key: IQLDHQWSUHUUAM-UHFFFAOYSA-N
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Description

(1-Isopropoxycyclobutyl)methanamine, also known as IPCBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPCBM is a cyclic amine that contains a cyclobutane ring, which makes it structurally unique from other amines. In

Scientific Research Applications

Synthesis of Bioactive Molecules

Bicyclo[1.1.1]pentanes (BCPs) are recognized as an emerging isostere, offering potential improvements in drug-like qualities due to their rigid spacer group characteristics. The synthesis of BCP benzylamines, through the interaction of [1.1.1]propellane with 2-azaallyl anions generated from N-benzyl ketimines, highlights an innovative approach to incorporating BCPs into medicinal chemistry. This process facilitates the creation of 23 new BCP benzylamine derivatives, underscoring the adaptability and efficiency of utilizing BCPs in drug candidate evaluation (Shelp & Walsh, 2018).

Antimicrobial Activity

Research into quinoline derivatives carrying 1,2,3-triazole moiety has led to the synthesis of a new series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives. This development, initiated from 4-methoxyaniline through multi-step reactions, has been instrumental in producing compounds that exhibit moderate to very good antibacterial and antifungal activities. Such advancements are significant for the design of first-line drugs targeting pathogenic strains, demonstrating the chemical's potential in antimicrobial applications (Thomas, Adhikari, & Shetty, 2010).

Enhancing Antidepressant Drug Candidates

The design of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors showcases a forward-thinking approach in the development of antidepressant drugs. These compounds preferentially stimulate ERK1/2 phosphorylation over other signaling pathways, displaying high receptor affinity and selectivity. Such characteristics, coupled with promising pharmacokinetic profiles and potent antidepressant-like activity in animal models, highlight the compound's potential as a groundbreaking antidepressant therapy (Sniecikowska et al., 2019).

Dual Serotonin/Noradrenaline Reuptake Inhibition

The development of 1-(2-phenoxyphenyl)methanamine derivatives for selective dual 5-HT and NA reuptake pharmacology presents a novel therapeutic avenue for mood disorders. By identifying analogues with favorable metabolic stability, selectivity, and permeability, this research contributes to the broader quest for effective mental health treatments, demonstrating the versatile applications of (1-Isopropoxycyclobutyl)methanamine in medicinal chemistry (Whitlock, Blagg, & Fish, 2008).

Safety and Hazards

The safety data sheet for a similar compound, 1-Iodobutane, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may be toxic if inhaled .

properties

IUPAC Name

(1-propan-2-yloxycyclobutyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)10-8(6-9)4-3-5-8/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLDHQWSUHUUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1(CCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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